Product packaging for 6-Bromopyridine-2-sulfonyl fluoride(Cat. No.:CAS No. 1934413-84-9)

6-Bromopyridine-2-sulfonyl fluoride

Cat. No.: B2611807
CAS No.: 1934413-84-9
M. Wt: 240.05
InChI Key: RDFVBVFJHZEHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry

In the realm of modern organic synthesis, the development of efficient and selective methods for constructing complex molecular architectures is paramount. Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of particular interest. Pyridine (B92270), a six-membered heterocyclic aromatic compound with one nitrogen atom, is a fundamental scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov The ability to functionalize the pyridine ring at specific positions is crucial for tuning the properties of these molecules. nih.govgla.ac.uk

6-Bromopyridine-2-sulfonyl fluoride (B91410) serves as a key building block in this context. The pyridine core provides the foundational heterocyclic structure, while the bromo and sulfonyl fluoride groups at positions 6 and 2, respectively, offer distinct points for chemical modification. This strategic placement of functional groups allows for sequential and controlled reactions, enabling the synthesis of diverse and complex pyridine derivatives.

Role of Sulfonyl Fluorides as Versatile Functional Groups in Chemical Transformations

Sulfonyl fluorides (R-SO₂F) have emerged as highly versatile and valuable functional groups in organic chemistry. researchgate.net They are recognized for their unique combination of high reactivity and stability under many reaction conditions. researchgate.netnih.gov Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability towards hydrolysis and are less prone to undesired side reactions, making them easier to handle and purify. researchgate.net

This stability, coupled with their potent electrophilicity, allows sulfonyl fluorides to participate in a wide range of chemical transformations. researchgate.net They are key components in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful click reactions for the reliable and specific formation of sulfur-containing bonds. researchgate.netacs.org Furthermore, the sulfonyl fluoride moiety can act as a leaving group in cross-coupling reactions and can be converted into other functional groups. researchgate.net In the context of drug discovery and chemical biology, sulfonyl fluorides are prized for their ability to form stable covalent bonds with specific amino acid residues in proteins, such as tyrosine, serine, lysine, and histidine, making them valuable as "warheads" for targeted covalent inhibitors. acs.orgsigmaaldrich.com

Unique Reactivity Profile of Pyridine-Based Sulfonyl Fluorides

The combination of a pyridine ring and a sulfonyl fluoride group gives rise to a unique reactivity profile. The electron-withdrawing nature of the sulfonyl fluoride group and the inherent electron-deficiency of the pyridine ring influence the reactivity of the entire molecule. nih.gov This electronic arrangement facilitates nucleophilic aromatic substitution (SNAr) reactions at positions ortho and para to the nitrogen atom. nih.govacs.org

Specifically, in 6-bromopyridine-2-sulfonyl fluoride, the bromine atom at the 6-position and the sulfonyl fluoride at the 2-position are both susceptible to displacement by nucleophiles. However, their reactivity can often be differentiated, allowing for selective functionalization. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions, while the sulfonyl fluoride group remains intact under these conditions. researchgate.netnih.gov This differential reactivity is a powerful tool for synthetic chemists, enabling the stepwise introduction of different substituents onto the pyridine core. nih.gov

Overview of Current Research Landscape and Emerging Opportunities for this compound

Current research involving this compound and related structures is focused on leveraging its unique reactivity for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Researchers are actively exploring its use in the development of new covalent inhibitors for various enzymes, where the sulfonyl fluoride group acts as the reactive handle for covalent bond formation. acs.orgnih.gov

The ability to perform selective cross-coupling reactions at the 6-position while retaining the sulfonyl fluoride at the 2-position opens up avenues for creating libraries of diverse pyridine-based compounds for high-throughput screening in drug discovery programs. nih.gov Furthermore, the development of new catalytic methods that can activate the S-F bond of sulfonyl fluorides is expanding the synthetic utility of these compounds. nih.gov The ongoing exploration of the chemistry of this compound is expected to uncover new synthetic methodologies and lead to the discovery of molecules with valuable biological and material properties.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 1934413-84-9 biosynth.combldpharm.comsigmaaldrich.com
Molecular Formula C₅H₃BrFNO₂S biosynth.combldpharm.com
Molecular Weight 240.05 g/mol biosynth.combldpharm.com
SMILES Code O=S(C1=NC=CC=C1Br)F biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrFNO2S B2611807 6-Bromopyridine-2-sulfonyl fluoride CAS No. 1934413-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromopyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFVBVFJHZEHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Bromopyridine 2 Sulfonyl Fluoride

Strategies for the Construction of the Sulfonyl Fluoride (B91410) Moiety

The formation of the sulfonyl fluoride group on the 6-bromopyridine scaffold can be achieved through several distinct synthetic routes. These strategies include the conversion of sulfonic acids, derivatization from sulfonyl halides, direct fluorination, and modern catalytic approaches.

A direct and atom-economical approach to sulfonyl fluorides is the conversion of their corresponding sulfonic acids or sulfonate salts. nih.govrsc.org Traditional methods often required harsh conditions, but recent advancements have led to milder and more efficient one-pot protocols. nih.govnih.gov

One strategy involves a two-step, one-pot procedure where the sulfonic acid is first converted to an intermediate sulfonyl chloride, which then undergoes a chlorine-fluorine exchange. rsc.org For instance, the combination of cyanuric chloride and a fluoride source like potassium bifluoride (KHF2) can effectively transform sulfonic acids into sulfonyl fluorides. nih.govmdpi.com This reaction is often facilitated by a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) for sulfonate salts or tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids, typically in a solvent like acetonitrile (B52724) at elevated temperatures. nih.gov

Another innovative method employs deoxyfluorinating agents. Reagents like thionyl fluoride (SOF₂) have been shown to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields (90–99%) within an hour. rsc.org A complementary approach uses the bench-stable solid reagent Xtalfluor-E®, which allows for the conversion of both aryl and alkyl sulfonic acids under milder conditions, achieving yields ranging from 41-94%. nih.govrsc.orgrsc.orgresearchgate.net While this method is broadly applicable, the synthesis of pyridine (B92270) sulfonyl fluorides can sometimes result in lower yields due to the formation of sulfonic acid anhydride (B1165640) byproducts. nih.govrsc.org

Table 1: Representative Conditions for Sulfonyl Fluoride Synthesis from Sulfonic Acids

Reagent System Catalyst/Additive Solvent Temperature Typical Yield Reference
Cyanuric Chloride, KHF₂ TMAC Acetonitrile 60 °C Moderate to Good nih.gov
Thionyl Fluoride (SOF₂) BF₃·OEt₂ (for salts) DMF 130 °C 90-99% nih.gov

The conversion of sulfonyl chlorides to sulfonyl fluorides is a classic and widely used method due to the high reactivity of the sulfonyl chloride group. researchgate.net

The most common method for synthesizing sulfonyl fluorides involves the halogen exchange of a sulfonyl chloride precursor (R-SO₂Cl) with a fluoride salt. nih.gov Potassium fluoride (KF) and potassium bifluoride (KHF₂) are frequently employed for this purpose. nih.govorganic-chemistry.org To enhance the efficiency of this exchange, especially in non-aqueous solvents like acetonitrile, a phase transfer catalyst such as 18-crown-6 (B118740) ether can be used. nih.govmdpi.com

Recent developments have focused on creating simpler and milder procedures. One such method utilizes a biphasic mixture of water and acetone (B3395972) with potassium fluoride (KF) as the fluoride source. organic-chemistry.orgnih.gov This approach avoids the need for harsh reagents or catalysts and provides a broad range of sulfonyl fluorides in high yields (84–100%) within a few hours. organic-chemistry.orgresearchgate.net The presence of water has been shown to accelerate the reaction, making this a practical and scalable method. organic-chemistry.org The corresponding 6-bromopyridine-2-sulfonyl chloride would be the direct precursor in this reaction.

Primary sulfonamides, which are often more stable and readily available than the corresponding sulfonyl chlorides, can serve as valuable precursors for sulfonyl fluorides. dntb.gov.uad-nb.info A recently developed method allows for the direct conversion of sulfonamides to sulfonyl fluorides in a one-pot reaction. mdpi.comd-nb.info

This protocol involves the activation of the primary sulfonamide (e.g., 6-bromopyridine-2-sulfonamide) with a pyrylium (B1242799) salt, such as Pyry-BF₄, in the presence of a chloride source like magnesium chloride (MgCl₂). dntb.gov.uaresearchgate.net This step generates the reactive sulfonyl chloride intermediate in situ. Subsequent addition of potassium fluoride (KF) to the reaction mixture effects the chloride-fluoride exchange, yielding the desired sulfonyl fluoride. researchgate.netdntb.gov.uaresearchgate.net This method is noted for its mild conditions and high chemoselectivity, making it suitable for complex molecules and late-stage functionalization. dntb.gov.uaresearchgate.net

Table 2: Synthesis of Sulfonyl Fluorides from Sulfonamides

Activation Reagent Chloride Source Fluoride Source Solvent Temperature Typical Yield Reference

Direct fluorination methods aim to introduce fluorine directly onto a substrate. While powerful, these reactions can be challenging, particularly for electron-deficient heterocyclic systems like pyridine. The use of potent fluorinating agents such as sulfur tetrafluoride (SF₄) is one such approach. However, direct fluorination of a pyridine ring to install a sulfonyl fluoride group is not a commonly reported transformation and presents significant selectivity challenges. More established is the use of SF₄ derivatives to construct SF₄-containing linkers, which are increasingly used in medicinal chemistry. researchgate.netresearchgate.net The direct conversion of a sulfonic acid or other sulfur-containing functional group to a sulfonyl fluoride using SF₄ is less common than other methods. nih.gov

Alternative direct fluorination strategies for pyridine rings often involve activating the ring, for example, by forming a pyridine N-oxide, to make it more susceptible to nucleophilic fluorination. rsc.org Electrophilic fluorinating agents like Selectfluor® are typically used to fluorinate activated systems such as dihydropyridines. nih.gov

Modern transition-metal catalysis offers powerful tools for forming C-S bonds, providing a convergent route to sulfonyl fluorides from readily available aryl halides. acs.orgacs.org A key breakthrough in this area is the palladium-catalyzed one-pot synthesis of aryl sulfonyl fluorides from aryl bromides. researchgate.netrsc.orgnih.govrhhz.net

This methodology would utilize 2,6-dibromopyridine (B144722) as the starting material to synthesize 6-bromopyridine-2-sulfonyl fluoride. The process involves an initial palladium-catalyzed sulfonylation of the aryl bromide. nih.gov A sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), is used as the SO₂ source. rsc.orgnih.gov This step generates an intermediate aryl sulfinate. The reaction is then treated in situ with an electrophilic fluorine source, most commonly N-fluorobenzenesulfonimide (NFSI), to yield the final aryl sulfonyl fluoride. researchgate.netnih.govsemanticscholar.org A similar protocol has been developed for aryl iodides using Selectfluor® as the oxidant and fluorine source. nih.gov This catalytic approach is valued for its excellent functional group tolerance and applicability to complex heteroaryl systems. rsc.orgnih.govnih.gov

Table 3: Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Halides

Aryl Halide SO₂ Source Fluorine Source Catalyst Solvent Temperature Typical Yield Reference
Aryl Bromide DABSO NFSI PdCl₂(AmPhos)₂ i-PrOH 75 °C Good to Excellent researchgate.netnih.gov

Radical Fluorination Pathways (e.g., from Sulfinates, Aryldiazonium Salts)

Radical fluorination pathways represent a modern approach to forming the sulfonyl fluoride moiety. These methods often proceed under mild conditions and can be applied to complex molecular scaffolds.

One prominent strategy involves the transformation of aryldiazonium salts, which can be generated in situ from the corresponding anilines. A copper-free Sandmeyer-type fluorosulfonylation reaction transforms aryldiazonium salts into the desired sulfonyl fluorides. organic-chemistry.org This method uses sodium metabisulfite (B1197395) (Na₂S₂O₅) as a sulfur dioxide source and Selectfluor as the fluorine source, demonstrating broad functional group tolerance and applicability to late-stage fluorosulfonylation. organic-chemistry.org

Another approach utilizes photoredox catalysis to generate sulfonyl fluorides from alkyl bromides and alcohols via a halogen atom transfer (XAT) mechanism, followed by SO₂ capture and fluorination. organic-chemistry.org While focused on alkylsulfonyl fluorides, the underlying principles of radical generation and capture are pertinent to the broader field of sulfonyl fluoride synthesis. organic-chemistry.org

Precursor TypeReagentsKey Features
Aryldiazonium SaltsNa₂S₂O₅, SelectfluorCopper-free, in situ diazotization, broad scope. organic-chemistry.org
Aryl SulfinatesN-Fluorobenzenesulfonimide (NFSI)In situ generation from aryl bromides, one-pot procedure. rsc.org

Regioselective Functionalization of the Pyridine Ring

Achieving the correct substitution pattern on the pyridine ring—a bromine atom at the 6-position and a sulfonyl fluoride group at the 2-position—requires precise control over the regioselectivity of the functionalization reactions.

Directed Bromination Strategies for Pyridine Precursors

The synthesis of the key intermediate, 2-bromopyridine, is often accomplished starting from 2-aminopyridine (B139424). The classic Craig process involves a diazotization-bromination reaction where 2-aminopyridine is reacted with hydrobromic acid (HBr) and bromine (Br₂), followed by diazotization with sodium nitrite. An improved version of this process involves conducting the reaction in the presence of sulfuric acid (H₂SO₄), which allows for a lower molar ratio of HBr to 2-aminopyridine, enhancing the efficiency of the synthesis.

Selective Sulfonylation of Bromopyridine Scaffolds

A significant advancement in the synthesis of aryl sulfonyl fluorides from aryl halides is the use of palladium catalysis. A one-pot method has been developed for the synthesis of sulfonyl fluorides directly from aryl and heteroaryl bromides. rsc.org This process involves an initial palladium-catalyzed sulfonylation of the aryl bromide using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a convenient SO₂ surrogate. The resulting intermediate aryl sulfinate is then treated in situ with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), to yield the final sulfonyl fluoride. rsc.org This methodology is the first general method for the sulfonylation of aryl bromides and is highly applicable to the synthesis of this compound from a 2,6-dibromopyridine precursor, offering a practical and efficient one-pot alternative. rsc.org

Microwave-Assisted Synthetic Enhancements for Bromopyridine Derivatives

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of synthesizing precursors for sulfonyl fluorides, microwave-assisted synthesis has been shown to dramatically improve yields and shorten reaction times. nih.gov Specifically, the conversion of various bromides, including aryl bromides, to sodium sulfonates can be efficiently achieved under microwave conditions. nih.gov These sodium sulfonates are stable intermediates that can be subsequently converted to the corresponding sulfonyl chlorides and then to sulfonyl fluorides. nih.gov This approach offers a significant improvement over traditional heating methods, which often require much longer reaction times. thieme.de

MethodPrecursorKey ReagentsAdvantage
Palladium-Catalyzed SulfonylationAryl BromidePd Catalyst, DABSO, NFSIOne-pot, mild conditions, good functional group tolerance. rsc.org
Microwave-Assisted SulfonationAryl BromideSodium SulfiteRapid reaction times, improved yields. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes.

Solvent-Free and Catalytic Methodologies

Modern synthetic strategies for sulfonyl fluorides increasingly focus on sustainability. Catalytic methods, which reduce the need for stoichiometric reagents, are at the forefront of these efforts. Palladium-catalyzed cross-coupling reactions, for instance, allow for the efficient synthesis of sulfonyl fluorides from aryl bromides under mild conditions. rsc.org

Furthermore, bismuth-catalyzed methods have been developed for the synthesis of (hetero)aryl sulfonyl fluorides from boronic acid precursors. organic-chemistry.orgacs.org These reactions proceed through catalytic insertion of SO₂ into Bi-C bonds and tolerate a wide range of functional groups, offering an alternative to transition-metal catalysis. organic-chemistry.orgacs.org The development of solvent-free mechanochemical protocols, such as using potassium bifluoride (KHF₂) as a fluorine source in a mixer mill, also represents a significant step towards greener synthesis by minimizing solvent waste.

Recent breakthroughs from Osaka University have introduced a novel green synthesis of sulfonyl fluorides by reacting thiols or disulfides with a specific oxidizing agent (SHC5®) and potassium fluoride (KF). This process is cost-effective, safe, and produces only non-toxic salts like NaCl and KCl as byproducts, minimizing environmental impact. The simplicity of this protocol makes it suitable for scalable and safe production of a wide array of sulfonyl fluorides, including heterocyclic derivatives.

Atom Economy and Sustainable Reagent Utilization

The principles of green chemistry, particularly atom economy and the use of sustainable reagents, are increasingly integral to the evaluation of synthetic routes for compounds like this compound. High atom economy signifies that a high proportion of the atoms in the reactants are incorporated into the desired product, minimizing waste. The use of sustainable reagents focuses on employing materials that are renewable, less toxic, and have a reduced environmental impact.

A common and well-established method for the synthesis of aryl and heteroaryl sulfonyl fluorides from the corresponding amines is a Sandmeyer-type reaction. This process involves the diazotization of an amino group, followed by a reaction with a sulfur dioxide source and a fluoride donor. For the synthesis of this compound, a plausible and frequently utilized starting material is 2-amino-6-bromopyridine (B113427).

A representative synthetic sequence would proceed as follows:

Diazotization: 2-amino-6-bromopyridine is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like tetrafluoroboric acid to form the corresponding diazonium salt, 6-bromo-2-pyridinediazonium tetrafluoroborate.

Sulfonylation: The in situ generated diazonium salt is then reacted with a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), in the presence of a copper catalyst and a fluoride source like potassium fluoride.

This approach, while effective, presents opportunities for improvement in terms of atom economy and reagent sustainability. The ideal synthesis would maximize the incorporation of atoms from the starting materials into the final product and utilize reagents that are non-toxic, readily available, and have minimal environmental impact.

Recent advancements in the synthesis of sulfonyl fluorides have focused on addressing these challenges. For instance, electrochemical methods have emerged as a promising green alternative. semanticscholar.orgresearchgate.netnih.gov These methods can generate sulfonyl fluorides from thiols or disulfides using an inexpensive and safe fluoride source like potassium fluoride, often without the need for additional chemical oxidants. semanticscholar.orgresearchgate.netnih.gov This approach significantly improves the atom economy and reduces the generation of hazardous waste.

Another innovative and environmentally friendly method involves the direct conversion of thiols and disulfides to sulfonyl fluorides using a combination of a highly reactive chlorinating agent and potassium fluoride. biosynth.comgoogle.com This process is notable for producing only non-toxic sodium and potassium salts as byproducts, thus having a minimal environmental impact. biosynth.comgoogle.com Such methodologies are being explored for a wide range of sulfonyl fluorides, including those with heterocyclic cores.

The table below provides a comparative overview of potential reagents and their sustainability considerations for the synthesis of this compound.

Reagent/MethodRole in SynthesisSustainability Considerations
Sodium Nitrite (NaNO₂)Diazotizing agentToxic, can form carcinogenic nitrosamines.
Tetrafluoroboric Acid (HBF₄)Acid and fluoride sourceCorrosive and toxic.
DABSOSO₂ sourceSolid, stable, and safer alternative to gaseous SO₂.
Copper SaltsCatalystCan be toxic and require removal from the final product.
Potassium Fluoride (KF)Fluoride sourceInexpensive, abundant, and relatively safe fluoride source. semanticscholar.orgresearchgate.netnih.gov
Electrochemical SynthesisAlternative methodAvoids stoichiometric oxidants, can use sustainable electricity sources. semanticscholar.orgresearchgate.netnih.gov
SHC5®/KF SystemAlternative methodUtilizes readily available thiols/disulfides, produces non-toxic byproducts. biosynth.comgoogle.com

Comprehensive Reactivity Profile and Mechanistic Investigations of 6 Bromopyridine 2 Sulfonyl Fluoride

Nucleophilic Substitution Reactions at the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride moiety is characterized by a unique balance of stability and reactivity. sigmaaldrich.com While the S-F bond is thermodynamically stable and resistant to reduction, the sulfur(VI) center can be activated to undergo nucleophilic substitution. sigmaaldrich.comtheballlab.com

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry transformation, enabling the reliable and efficient connection of molecular modules. nih.govcshl.edu This chemistry leverages the latent reactivity of the S(VI)-F bond, which can be "awakened" under specific catalytic conditions to react with a variety of nucleophiles. nih.gov SuFEx reactions are prized for their operational simplicity, high yields, and tolerance to a wide range of functional groups, often requiring minimal purification. sigmaaldrich.comcshl.edu

The reaction of 6-bromopyridine-2-sulfonyl fluoride with primary and secondary amines leads to the formation of the corresponding sulfonamides. This transformation is a cornerstone of SuFEx chemistry, providing access to a diverse array of compounds with potential applications in medicinal chemistry and chemical biology. theballlab.comchemrxiv.org The sulfonamide linkage is a privileged structural motif found in numerous pharmaceutical agents. theballlab.comchemrxiv.org

Various catalytic systems have been developed to facilitate this amidation. One effective method involves the use of calcium bistriflimide [Ca(NTf₂)₂] as a Lewis acid to activate the sulfonyl fluoride towards nucleophilic attack by amines. theballlab.comnih.gov This method is compatible with a wide range of sterically and electronically diverse sulfonyl fluorides and amines, affording sulfonamides in good to excellent yields. theballlab.com The reaction is believed to proceed through Lewis acid activation of the sulfonyl fluoride, enhancing the electrophilicity of the sulfur atom. theballlab.com

Another approach utilizes a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives to promote the amidation of sulfonyl fluorides. chemrxiv.org This protocol is particularly effective for sterically hindered substrates and can be conducted with very low catalyst loading, making it suitable for large-scale synthesis. chemrxiv.org

Table 1: Examples of Catalytic Systems for Sulfonamide Formation

Catalyst SystemAmine ScopeKey Features
Ca(NTf₂)₂ / DABCOPrimary and secondary aminesActivates sulfonyl fluoride via Lewis acidity. theballlab.comnih.gov
HOBt / Silicon AdditivesPrimary and secondary amines, including hindered onesHigh efficiency with low catalyst loading. chemrxiv.org

This table is generated based on data from the text and is for illustrative purposes.

The reaction of this compound with alcohols, particularly phenols, yields sulfonate esters. This transformation is another key application of SuFEx chemistry. cshl.edu The resulting sulfonate esters are themselves valuable intermediates and can participate in further chemical transformations.

The direct coupling of alcohols with sulfonyl fluorides can be challenging. However, the development of accelerated SuFEx conditions has significantly improved the efficiency of this reaction. A synergistic system employing 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) as a catalyst and hexamethyldisilazane (B44280) (HMDS) as an additive allows for the rapid and efficient synthesis of sulfonate esters from both aryl and alkyl alcohols. cshl.edu This method circumvents the need for pre-silylated alcohol substrates by forming the reactive silyl (B83357) ether intermediate in situ. cshl.edu The reaction is driven by the formation of the highly stable silicon-fluoride bond. cshl.edu

Table 2: Conditions for Sulfonate Ester Synthesis

Catalyst/AdditiveAlcohol TypeReaction Time
BTMG / HMDSAryl and primary alkyl alcoholsGenerally < 30 minutes
Base (e.g., TEA)Aryl alcohols (via silyl ethers)2-6 hours

This table is generated based on data from the text and is for illustrative purposes.

The mechanism of SuFEx reactions, while not fully elucidated in all cases, is understood to involve the activation of the highly stable S(VI)-F bond. nih.gov This activation transforms the fluoride from a strongly covalent substituent into a viable leaving group. nih.gov

In base-mediated processes, particularly with tertiary amine catalysts, the activation is thought to involve the formation of bifluoride ions and related species. nih.gov For reactions involving silyl ethers, the thermodynamic driving force of forming a strong Si-F bond is a key factor. cshl.edu

Studies on calcium bistriflimide-mediated amidation have provided significant mechanistic details. hmc.edu Computational and kinetic experiments suggest a pre-activation resting state where the calcium complex is ligated to the amine nucleophiles. The transition state involves a two-point contact of the calcium ion with the sulfonyl fluoride, activating the sulfur center and stabilizing the departing fluoride ion. hmc.edu A Brønsted-base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can further activate the nucleophilic amine. hmc.edunih.gov The formation of stable Ca-F complexes after the reaction can inhibit catalytic turnover. hmc.edu

A key feature of this compound is the potential for orthogonal reactivity, allowing for selective transformations at either the sulfonyl fluoride group or the C-Br bond. The sulfonyl fluoride group is generally stable under conditions typically used for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgclaremont.edu This stability allows for the functionalization of the C-Br bond without affecting the sulfonyl fluoride moiety.

Conversely, the sulfonyl fluoride can be selectively reacted with nucleophiles under SuFEx conditions without disturbing the C-Br bond. This orthogonal reactivity enables the stepwise and selective synthesis of complex polysubstituted pyridines. nih.gov For instance, a Suzuki coupling could be performed at the C-Br position, followed by a SuFEx reaction at the sulfonyl fluoride group to introduce a different substituent. This chemoselectivity is highly valuable in the synthesis of complex molecules and for creating libraries of compounds for drug discovery. nih.govscholaris.ca

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound is a versatile handle for introducing a wide variety of substituents onto the pyridine (B92270) ring through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the sulfonyl fluoride group can influence the reactivity of the C-Br bond in these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids or their esters. claremont.edunih.gov this compound can serve as an effective coupling partner in Suzuki reactions. The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance. claremont.edunih.gov The reactivity order in compounds containing multiple halides and a fluorosulfate (B1228806) group has been shown to be -Br > -OSO₂F > -Cl, highlighting the ability to selectively couple at the bromide position. nih.gov

The Sonogashira coupling reaction is another powerful tool for C-C bond formation, specifically for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, typically catalyzed by palladium and a copper co-catalyst, allows for the introduction of alkynyl moieties onto the pyridine ring of this compound. wikipedia.orglibretexts.org The reaction is generally carried out under mild conditions with a base to neutralize the hydrogen halide byproduct. wikipedia.org Copper-free Sonogashira variants have also been developed. organic-chemistry.org The resulting alkynylpyridines are versatile intermediates for further synthetic transformations. researchgate.net

Table 3: Overview of Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemBond Formed
Suzuki-MiyauraBoronic acids/estersPalladium catalyst (e.g., Pd(dppf)Cl₂)C(sp²)-C(sp²)
SonogashiraTerminal alkynesPalladium catalyst and Copper(I) co-catalystC(sp²)-C(sp)

This table is generated based on data from the text and is for illustrative purposes.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. researchgate.netmdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org In the context of this compound, the reaction is anticipated to occur at the C-Br bond, leveraging the established reactivity of aryl bromides in this transformation. mdpi.com The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.comlibretexts.org

The primary challenge and opportunity in the Suzuki-Miyaura coupling of this compound lies in achieving selectivity. The C-Br bond is the primary reactive site for oxidative addition to the palladium catalyst, a common feature for aryl bromides. mdpi.com However, the sulfonyl fluoride group also possesses potential reactivity. While typically more inert towards C-C bond formation, aryl sulfonyl fluorides can act as electrophiles under specific palladium-catalyzed conditions, leading to desulfonative cross-coupling. researchgate.net Research on pyridine-2-sulfonyl fluoride (PyFluor) has demonstrated that the C–S bond can be activated to form 2-arylpyridines. nih.gov

For this compound, the reaction is highly selective for the C-Br bond. This is because the oxidative addition to the C-Br bond is kinetically favored over the activation of the C-SO2F bond under standard Suzuki-Miyaura conditions. Studies on di-halogenated pyridines, such as 2,4-dibromopyridine, show that regioselective coupling occurs at the more electrophilic C-Br bond, which is position 2 in that case. researchgate.net In this compound, the bromine at the 6-position is readily activated by palladium catalysts. This allows for the synthesis of 6-aryl-pyridine-2-sulfonyl fluorides, preserving the sulfonyl fluoride group for potential subsequent reactions like SuFEx (Sulfur(VI) Fluoride Exchange) chemistry.

The reaction conditions, including the choice of base and solvent, are crucial for maintaining this selectivity. mdpi.com Bases like potassium carbonate are commonly used, and solvent systems such as DMF/water are effective. mdpi.com

The success of the Suzuki-Miyaura coupling heavily relies on the catalytic system, particularly the choice of palladium precursor and the phosphine (B1218219) ligand. libretexts.org Electron-rich and sterically bulky phosphine ligands are known to facilitate both the oxidative addition and reductive elimination steps, leading to higher catalyst activity and efficiency. libretexts.orgresearchgate.net

For coupling reactions involving heteroaryl halides like this compound, specific ligands have been developed to confer high activity. nih.gov Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown unprecedented activity, allowing reactions to be performed at low catalyst levels and with hindered substrates. researchgate.netnih.gov The use of palladacycle catalysts has also been explored due to their thermal stability and insensitivity to air and water. libretexts.org

A study on the coupling of PyFluor with various (hetero)aryl boronic acids utilized Pd(dppf)Cl₂ as the catalyst, demonstrating modest to good yields. nih.gov This suggests that similar catalyst systems would be effective for the bromo-analogue. The table below summarizes representative catalytic systems applicable to the Suzuki-Miyaura coupling of bromopyridine substrates.

Palladium PrecursorLigandBaseSolventSubstrate TypeReference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OAryl/Heteroaryl Bromides nih.gov
Pd₂(dba)₃PCy₃K₃PO₄Dioxane2,4-Dibromopyridine researchgate.net
Pd(dppf)Cl₂(dppf)Cs₂CO₃Dioxane/H₂OPyridine-2-sulfonyl fluoride nih.gov
PdCl₂(cod)- (as PdNPs on G-COOH)K₂CO₃DMF/H₂OAryl Bromides mdpi.com

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It provides a versatile route to synthesize arylamines from aryl halides or pseudo-halides. preprints.org

The amination of bromopyridine scaffolds is a well-established process. nih.gov Specifically, 2-bromopyridines can be coupled with a wide range of volatile and non-volatile amines to produce the corresponding 2-aminopyridine (B139424) derivatives in good yields. nih.govamazonaws.com The reaction typically employs a palladium catalyst, a phosphine ligand, and a strong base such as sodium tert-butoxide (NaOt-Bu). chemspider.com

For a substrate like this compound, the reaction is expected to proceed selectively at the C-Br bond. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XantPhos or BINAP are often required to promote the reaction efficiently. preprints.orgchemspider.com The table below illustrates typical conditions for the Buchwald-Hartwig amination of brominated aromatic and heteroaromatic compounds.

Palladium PrecursorLigandBaseSolventAmine TypeReference
Pd₂(dba)₃(±)-BINAPNaOt-BuToluenePrimary Diamine chemspider.com
Pd(OAc)₂dpppNaOt-BuToluenePrimary/Secondary Amines amazonaws.com
Pd₂(dba)₃XantPhosCs₂CO₃TolueneAryl Amines preprints.org
Pd(OAc)₂BINAPCs₂CO₃TolueneSecondary Amines nih.gov

The presence of the sulfonyl fluoride group on the pyridine ring introduces both electronic effects and potential limitations. While the C-Br bond remains the more reactive site for Buchwald-Hartwig amination, the strong electron-withdrawing nature of the SO₂F group can influence the reactivity of the pyridine ring.

Research on aryl sulfonates, which are analogous leaving groups, shows they can participate in Buchwald-Hartwig reactions. nih.gov For example, aryl perfluorooctanesulfonates have been successfully coupled with amines using a Pd(OAc)₂/BINAP catalyst system. nih.gov However, the reactivity can be substrate-dependent; electron-rich sulfonates may fail to react under certain conditions. nih.gov In the case of this compound, the sulfonyl fluoride is generally stable under typical Buchwald-Hartwig conditions, allowing for selective amination at the 6-position. The key limitation would be potential side reactions or catalyst inhibition if harsh conditions or overly nucleophilic amines are used, which could potentially interact with the electrophilic sulfur center of the sulfonyl fluoride group.

Other Carbon-Carbon and Carbon-Heteroatom Coupling Reactions (e.g., Stille, Sonogashira, Negishi)

Beyond the Suzuki and Buchwald-Hartwig reactions, this compound is a viable substrate for other palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.

Stille Coupling: This reaction pairs the organic halide with an organostannane reagent. The Stille coupling is known for its tolerance of a wide variety of functional groups. For aryl bromides, catalytic systems like PdCl₂/P(tBu)₃ are effective, often enhanced by the synergistic effect of copper(I) salts and fluoride ions. organic-chemistry.orgnih.gov This method could be used to introduce alkyl, vinyl, or aryl groups at the 6-position of the pyridine ring. A challenge can be the toxicity associated with tin reagents. orgsyn.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is an efficient method for synthesizing arylalkynes. The reaction is typically run under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org Sonogashira coupling of bromopyridine derivatives has been successfully demonstrated, providing access to alkynylpyridines. researchgate.net For this compound, this reaction would yield 6-alkynylpyridine-2-sulfonyl fluoride, a valuable intermediate for further synthesis. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by palladium or nickel. wikipedia.org It is a powerful tool for preparing bipyridines from bromopyridine precursors and is noted for its high functional group tolerance. orgsyn.orgorgsyn.org Halides at the 2-position of pyridine are highly reactive, and bromides are commonly employed coupling partners. orgsyn.org This reaction would allow for the coupling of this compound with various alkyl, aryl, or vinyl zinc reagents to form the corresponding substituted pyridines. wikipedia.org


Application in C-N, C-O, C-S Bond Formations

The sulfonyl fluoride moiety in this compound is a key functional group for sulfur(VI) fluoride exchange (SuFEx) chemistry, a set of click reactions that involve the formation of stable covalent bonds between the sulfur atom and various nucleophiles. sigmaaldrich.comchem-station.com This reactivity allows for the facile formation of C-N, C-O, and C-S bonds, leading to the synthesis of a wide array of important organic compounds.

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding sulfonamides (C-N bond formation). This transformation is of significant interest due to the prevalence of the sulfonamide functional group in pharmaceuticals. nih.gov The increased electrophilicity of the sulfonyl fluoride, due to the electron-withdrawing nature of the pyridine ring and the bromo substituent, facilitates the nucleophilic attack by the amine. nih.gov Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can be employed to further activate the sulfonyl fluoride towards nucleophilic addition, particularly with less reactive amines. nih.govnih.gov

Similarly, reaction with alcohols and phenols in the presence of a suitable base or catalyst affords sulfonate esters (C-O bond formation). These reactions are also part of the SuFEx manifold and benefit from the stability and selective reactivity of the sulfonyl fluoride group. sigmaaldrich.comchem-station.com

The formation of C-S bonds can be achieved through the reaction of this compound with thiols to yield thiosulfonates. While less common, these reactions expand the synthetic utility of this versatile building block.

In addition to the reactivity of the sulfonyl fluoride group, the bromo substituent at the 6-position of the pyridine ring can participate in various transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling with boronic acids, can be employed to form C-C bonds, introducing a wide range of aryl or alkyl substituents at this position. mdpi.comnih.gov This dual reactivity allows for sequential functionalization of the molecule, where the sulfonyl fluoride can be reacted first, followed by a cross-coupling reaction at the bromide position, or vice versa.

Table 1: Representative C-N, C-O, and C-S Bond Forming Reactions

Reaction TypeNucleophileProduct ClassGeneral Conditions
C-N Bond FormationPrimary/Secondary AminesSulfonamidesBase, optional Lewis acid catalyst (e.g., Ca(NTf₂)₂) nih.govnih.gov
C-O Bond FormationAlcohols/PhenolsSulfonate EstersBase catalysis sigmaaldrich.comchem-station.com
C-S Bond FormationThiolsThiosulfonatesBase catalysis
C-C Bond FormationBoronic Acids6-Aryl/Alkyl-pyridine-2-sulfonyl fluoridesPalladium catalyst, base (e.g., Suzuki-Miyaura coupling) mdpi.comnih.gov

Reactivity of the Pyridine Nitrogen Atom

Lewis Basicity and Potential for Coordination Chemistry

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts Lewis basicity, allowing it to coordinate to metal centers. However, in this compound, the presence of two strong electron-withdrawing groups, the 2-sulfonyl fluoride and the 6-bromo substituents, significantly reduces the electron density on the nitrogen atom. This diminished electron density leads to a marked decrease in its Lewis basicity compared to unsubstituted pyridine.

Consequently, this compound is a weak ligand in coordination chemistry. Strong Lewis acids or highly electrophilic metal centers would be required to achieve coordination. The coordination, if it occurs, would further activate the pyridine ring towards nucleophilic attack. While specific coordination complexes of this compound have not been extensively reported, the general principles of pyridine coordination chemistry suggest that it could form complexes with various transition metals, although the stability of these complexes would be lower than those formed with more electron-rich pyridines. acs.org

N-Alkylation and Quaternization Reactions

The reaction of the pyridine nitrogen with alkylating agents to form N-alkylpyridinium salts, known as quaternization, is a fundamental transformation of pyridines. For this compound, this reaction is expected to be challenging due to the significantly reduced nucleophilicity of the nitrogen atom. youtube.comgoogle.com The strong electron-withdrawing effects of the bromo and sulfonyl fluoride groups make the nitrogen lone pair less available for nucleophilic attack on an alkyl halide.

Achieving N-alkylation or quaternization would likely require highly reactive alkylating agents, such as triflates or potent electrophiles, and potentially harsh reaction conditions, including elevated temperatures. nih.gov The resulting N-alkylated pyridinium (B92312) salt would be highly electron-deficient and could be susceptible to nucleophilic attack on the pyridine ring. The quaternization of pyridines with haloadamantanes, for example, has been shown to be influenced by the substituents on the pyridine ring. osti.gov

Radical and Photochemical Transformations

Fluorosulfonylation Reactions

While this compound is a product of fluorosulfonylation, the sulfonyl fluoride group itself can participate in radical reactions. The generation of sulfonyl radicals from sulfonyl halides under photochemical or radical-initiating conditions is a known process. cam.ac.ukrsc.org These sulfonyl radicals can then add to unsaturated systems, such as alkenes and alkynes, to form new C-S bonds. For example, the photoredox-catalyzed reaction of sulfonyl fluorides with alkenes can lead to the formation of vinyl sulfones. nih.govrsc.org In the context of this compound, this would involve the homolytic cleavage of the C-S bond to generate a pyridyl radical and a sulfonyl fluoride radical, or more likely, the generation of a sulfonyl radical that can then undergo further reactions.

Photoredox Catalysis in Sulfonyl Fluoride Chemistry

The field of photoredox catalysis has opened up new avenues for the functionalization of organic molecules, including those containing sulfonyl fluoride and halopyridine motifs. nih.govnih.govresearchgate.net The this compound molecule possesses two functional groups that are amenable to photoredox-catalyzed transformations.

The carbon-bromine bond can be selectively cleaved under photoredox conditions to generate a 2-pyridyl radical. This radical can then participate in a variety of coupling reactions, for instance, with alkenes in a Giese-type reaction to form new C-C bonds. The choice of photocatalyst and reaction conditions is crucial to ensure selective activation of the C-Br bond without affecting the sulfonyl fluoride group. rsc.org

Conversely, the sulfonyl fluoride group can also be involved in photoredox-catalyzed reactions. For instance, it has been shown that sulfonyl fluorides can be converted to sulfonyl radicals under photoredox conditions, which can then be trapped by electron-deficient olefins. cam.ac.uk This dual reactivity makes this compound a potentially versatile substrate in photoredox catalysis, allowing for selective functionalization at either the bromo or the sulfonyl fluoride position depending on the chosen catalytic system. nih.govmdpi.com

Table 2: Potential Photoredox-Catalyzed Reactions

Reactive SiteTransformationPotential ProductGeneral Approach
C-Br BondRadical Generation6-Substituted-pyridine-2-sulfonyl fluoridesPhotoredox-catalyzed Giese reaction with alkenes rsc.org
SO₂F GroupRadical GenerationPyridyl-substituted vinyl sulfonesPhotoredox-catalyzed coupling with alkenes cam.ac.uknih.gov

Strategic Applications of 6 Bromopyridine 2 Sulfonyl Fluoride in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The presence of both a bromine atom and a sulfonyl fluoride (B91410) group on the pyridine (B92270) ring makes 6-bromopyridine-2-sulfonyl fluoride a valuable precursor for the synthesis of intricate heterocyclic structures. These two functionalities exhibit differential reactivity, enabling selective and sequential transformations.

The synthesis of polysubstituted pyridines is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound offers a strategic advantage in this area through sequential cross-coupling reactions. The bromo group can be selectively targeted in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, while leaving the sulfonyl fluoride group intact for subsequent functionalization.

Research on related heteroaryl fluorosulfates has demonstrated the feasibility of such chemoselective strategies. For instance, studies on 5-bromo-6-chloropyridin-3-yl fluorosulfate (B1228806) have shown that the order of reactivity in Suzuki couplings is generally -Br > -OSO2F > -Cl. nih.gov This principle can be extended to this compound, where the C-Br bond is expected to react preferentially over the C-SO2F bond.

A plausible synthetic route would involve an initial Suzuki-Miyaura coupling at the 6-position using an aryl or heteroaryl boronic acid. The resulting 6-aryl-pyridine-2-sulfonyl fluoride can then undergo a second cross-coupling reaction, this time targeting the sulfonyl fluoride group. Recent studies have shown that pyridine-2-sulfonyl fluoride (PyFluor) can effectively participate in Suzuki-Miyaura cross-couplings with various boronic acids and esters to furnish 2-arylpyridines. google.comnih.gov This desulfonylative coupling provides a powerful method for introducing a second substituent at the 2-position.

Table 1: Potential Sequential Suzuki-Miyaura Coupling Reactions using this compound

StepReactantReagentCatalystProduct
1This compoundR¹-B(OH)₂Pd(PPh₃)₄6-R¹-Pyridine-2-sulfonyl fluoride
26-R¹-Pyridine-2-sulfonyl fluorideR²-B(OH)₂Pd(dppf)Cl₂2-R²,6-R¹-Pyridine

This stepwise approach allows for the controlled and regioselective introduction of two different substituents onto the pyridine core, providing access to a diverse library of polysubstituted pyridines that would be challenging to synthesize through other methods.

The dual reactivity of this compound also makes it a promising candidate for the construction of novel ring-fused heterocyclic systems. Annulation reactions, where a new ring is formed onto an existing one, can be designed to exploit both the bromo and sulfonyl fluoride functionalities.

One potential strategy involves an initial functionalization at the 6-position via nucleophilic aromatic substitution of the bromine atom with a suitably functionalized nucleophile. For instance, reaction with a nucleophile containing an active methylene (B1212753) group could set the stage for a subsequent intramolecular cyclization. The sulfonyl fluoride group, being a strong electron-withdrawing group, can activate the pyridine ring towards nucleophilic attack or facilitate deprotonation at an adjacent position, thereby promoting the ring-closing step.

While specific examples utilizing this compound in the synthesis of fused rings are not yet prevalent in the literature, the general principles of intramolecular cyclization on substituted pyridines are well-established. For example, tandem condensation and cyclization reactions are commonly employed to build fused pyridone systems. sci-hub.se By analogy, one could envision a scenario where the sulfonyl fluoride group acts as a leaving group in an intramolecular nucleophilic substitution to form a new heterocyclic ring fused to the pyridine core.

Role in Multi-Component and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot. The unique reactivity of this compound makes it an intriguing substrate for the design of novel MCRs and cascade sequences.

Although direct reports of this compound in MCRs are limited, its potential can be inferred from the known reactivity of its constituent functional groups. For instance, a cascade reaction could be initiated by a palladium-catalyzed coupling at the bromine position, followed by an in-situ reaction involving the sulfonyl fluoride group. This could involve an intermolecular reaction with another component in the mixture or an intramolecular cyclization triggered by the initial coupling event. The development of such reactions would provide a rapid and atom-economical route to complex pyridine derivatives. researchgate.netub.edu

Precursor for Bioisosteric Replacements in Research Probes

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's biological activity or pharmacokinetic profile, is a cornerstone of drug design. nih.gov The sulfonyl fluoride moiety is gaining recognition as a valuable functional group in this context.

This compound can serve as a precursor for various bioisosteric replacements. The sulfonyl fluoride group itself can act as a bioisostere for other polar functional groups. More importantly, it can be converted into sulfonamides by reaction with primary or secondary amines. The resulting sulfonamide group is a well-established bioisostere for carboxylic acids, amides, and other functionalities, and is a common feature in many approved drugs.

The presence of fluorine in the sulfonyl fluoride group can also impart unique properties. Fluorine substitution is a widely used strategy in drug design to modulate factors such as metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net The electron-withdrawing nature of the sulfonyl fluoride group can also influence the pKa of nearby functionalities, which can be critical for drug-receptor interactions.

Table 2: Potential Bioisosteric Replacements Derived from this compound

Original Functional GroupBioisosteric ReplacementSynthetic Precursor
Carboxylic AcidSulfonamideThis compound + Amine
AmideSulfonamideThis compound + Amine
Hydroxyl GroupFluorinated MoietyThis compound

Integration into Advanced Material Science Synthesis (e.g., Polymerization Initiators, Ionic Liquids)

The reactivity of this compound also lends itself to applications in materials science. The sulfonyl fluoride group can be utilized in the synthesis of specialized polymers and ionic liquids.

While the direct use of this compound as a polymerization initiator has not been extensively documented, the sulfonyl fluoride moiety is known to participate in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. This highly efficient and reliable reaction could potentially be used in step-growth polymerization to create novel polysulfonates or polyamides.

In the realm of ionic liquids (ILs), salts that are liquid at or near room temperature, the pyridinium (B92312) scaffold is a common structural motif. nih.govresearchgate.net this compound could be a precursor to novel functionalized ionic liquids. For example, quaternization of the pyridine nitrogen with an alkyl halide would yield a pyridinium salt. The bromo and sulfonyl fluoride groups would then be available for further functionalization, allowing for the creation of task-specific ionic liquids with tailored properties for applications in catalysis, electrochemistry, or as specialized solvents.

Utilization in Ligand Design and Organocatalysis Research

The development of new ligands for transition metal catalysis and novel organocatalysts is a vibrant area of chemical research. The rigid pyridine scaffold of this compound, combined with its two modifiable positions, makes it an attractive starting point for the synthesis of new ligand architectures.

Through sequential functionalization of the bromo and sulfonyl fluoride groups, a wide variety of bidentate or even tridentate ligands can be synthesized. For example, the introduction of a phosphine (B1218219) group at the 6-position and another coordinating group at the 2-position could lead to new P,N-ligands, which are highly effective in many asymmetric catalytic reactions. wiley.com

Furthermore, the strong electron-withdrawing nature of the sulfonyl fluoride group can be exploited in the design of new organocatalysts. This group can be used to tune the electronic properties of the pyridine ring, potentially enhancing its ability to act as a Lewis base or to participate in hydrogen bonding interactions, which are key features of many organocatalytic systems.

Table 3: Potential Ligand Scaffolds from this compound

Ligand TypeSynthetic StrategyPotential Application
P,N-Ligand1. Suzuki coupling of a phosphine-containing boronic acid at C6. 2. Conversion of SO₂F at C2 to another coordinating group.Asymmetric Catalysis
Bidentate N,N'-Ligand1. Nucleophilic substitution of Br at C6 with an amine. 2. Conversion of SO₂F at C2 to a nitrogen-containing heterocycle.Transition Metal Catalysis
Chiral OrganocatalystIntroduction of a chiral moiety at C6 or C2.Asymmetric Organic Reactions

Despite a comprehensive search of scientific literature, detailed research findings and specific data tables for the deoxyfluorinated functionalization of carboxylic acids using This compound are not available in the public domain. While the use of analogous pyridinesulfonyl fluorides, such as 2-pyridinesulfonyl fluoride (PyFluor), for this transformation is documented, specific experimental data, including substrate scope and reaction yields for this compound, remains unpublished.

The existing research on related compounds suggests that pyridinesulfonyl fluorides are effective reagents for the conversion of carboxylic acids to acyl fluorides, which are versatile intermediates in organic synthesis. This process, known as deoxyfluorination, typically involves the activation of the carboxylic acid by the sulfonyl fluoride reagent, followed by nucleophilic attack of a fluoride ion. The resulting acyl fluoride can then be readily converted to other functional groups, such as amides and esters, often in a one-pot procedure. rsc.org

Studies on various heteroaryl sulfonyl fluorides indicate that the electronic properties of the pyridine ring can influence the reactivity of the reagent. The presence of a bromine atom at the 6-position of the pyridine ring in this compound would likely modulate its reactivity compared to the unsubstituted 2-pyridinesulfonyl fluoride. However, without specific experimental studies, a detailed analysis of its efficacy and substrate scope in the deoxyfluorinated functionalization of carboxylic acids cannot be provided at this time.

Therefore, this article cannot be generated as per the user's request due to the absence of the required specific scientific data for this compound in the specified chemical transformation.

Advanced Spectroscopic and Structural Elucidation of 6 Bromopyridine 2 Sulfonyl Fluoride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 6-Bromopyridine-2-sulfonyl fluoride (B91410). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Fluorine-19 (¹⁹F) NMR is a particularly powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. chemicalbook.combiophysics.org The chemical shift of the fluorine atom in the sulfonyl fluoride group (-SO₂F) is highly sensitive to its local electronic environment. alfa-chemistry.com For aryl sulfonyl fluorides, the ¹⁹F chemical shift is expected to appear in a characteristic range. For example, the related compound p-toluenesulfonyl fluoride exhibits a ¹⁹F chemical shift. spectrabase.com In 6-Bromopyridine-2-sulfonyl fluoride, the electron-withdrawing nature of the pyridine (B92270) ring and the bromine atom would influence the shielding of the fluorine nucleus, leading to a specific chemical shift that is crucial for its identification. The broad range of ¹⁹F chemical shifts, typically spanning from -200 ppm to +200 ppm, allows for excellent signal dispersion, minimizing the probability of peak overlap even in complex molecules. alfa-chemistry.com

The chemical shift provides insight into the electronic effects at play. Electron-donating groups increase shielding and cause upfield shifts, while electron-withdrawing groups, like the bromopyridine ring, cause a deshielding effect and a downfield shift. alfa-chemistry.com Long-range couplings between fluorine and protons (ⁿJHF) on the pyridine ring would also be expected, providing valuable structural information.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Various Fluorine-Containing Functional Groups (Referenced to CFCl₃)

Functional Group TypeChemical Shift Range (ppm)
-SO₂F+40 to +70
Ar-F+80 to +170 ucsb.edu
-CF₃+40 to +80 ucsb.edu
-CF₂-+80 to +140 ucsb.edu
>CF-+140 to +250 ucsb.edu
F-C=O-70 to -20 ucsb.edu

This table provides general ranges; specific values are dependent on the full molecular structure, solvent, and temperature.

A complete structural assignment requires the use of multiple NMR active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR: The proton NMR spectrum of this compound would be expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would be dictated by their position relative to the nitrogen atom, the bromine atom, and the sulfonyl fluoride group. Analysis of related bromopyridine compounds can provide expected ranges for these shifts. chemicalbook.comrsc.org The coupling constants (J-values) between adjacent protons would confirm their connectivity.

¹³C NMR: The broadband proton-decoupled ¹³C NMR spectrum is expected to display five signals for the five carbon atoms of the pyridine ring. spectrabase.com The carbon atom bonded to the bromine (C-6) would likely appear at a distinct chemical shift compared to the other carbons. The carbon attached to the electron-withdrawing sulfonyl fluoride group (C-2) would also be significantly shifted downfield. The chemical shifts provide a map of the carbon skeleton. thieme-connect.de For instance, in 2-bromopyridine, the carbon signals appear in the range of 120-150 ppm. spectrabase.comchemicalbook.com

¹⁵N NMR: Nitrogen-15 NMR, while less sensitive due to the low natural abundance of ¹⁵N (0.37%), can provide direct information about the electronic environment of the pyridine nitrogen. researchgate.netmdpi.com The chemical shift of the nitrogen atom is sensitive to substitution on the pyridine ring. researchgate.netacs.org For pyridine itself, the ¹⁵N chemical shift is approximately -63 ppm (referenced to CH₃NO₂). mdpi.com The presence of the bromo and sulfonyl fluoride substituents would be expected to shift this value, providing another layer of structural verification.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
¹⁹F+40 to +70Singlet (or triplet from coupling to nearby protons)Highly dependent on electronic environment.
¹H7.5 - 8.53 distinct signals (Doublets, Triplet)Aromatic region, specific shifts depend on position relative to N, Br, and SO₂F. rsc.org
¹³C120 - 1605 distinct signalsChemical shifts influenced by electronegativity of attached groups (Br, S, N). spectrabase.comchemicalbook.com
¹⁵N-100 to -50SingletShift value provides insight into the electronic state of the heterocyclic nitrogen. researchgate.netmdpi.com

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.eduuwaterloo.ca If a suitable single crystal of this compound can be grown, SC-XRD analysis would provide a wealth of structural information. ornl.gov

This technique would allow for the unambiguous determination of:

Molecular Geometry: The precise bond lengths (e.g., C-S, S=O, S-F, C-Br, and bonds within the pyridine ring) and bond angles. carleton.eduresearchgate.net This data confirms the covalent structure and reveals any distortions from idealized geometries. For instance, typical S-F bond lengths in sulfonyl fluorides are well-established.

Conformation: The torsional angles defining the orientation of the sulfonyl fluoride group relative to the plane of the pyridine ring.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including the identification of any intermolecular interactions like halogen bonding or π-stacking. uwaterloo.ca

While a specific structure for this compound is not publicly available, analysis of related structures provides expected values. For example, C-S and S=O bond lengths in similar fragments have been reported from crystallographic data. researchgate.net

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation (e.g., Intermediates)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a compound and for studying reaction mechanisms. HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places.

For this compound (C₅H₃BrFNO₂S), HRMS would be used to verify its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), would result in a distinctive M and M+2 isotopic signature in the mass spectrum, further confirming the presence of bromine in the molecule.

In mechanistic studies, HRMS is invaluable for identifying transient intermediates and products. researchgate.netnih.gov For example, in reactions involving the sulfonyl fluoride group, such as nucleophilic substitution, HRMS can detect the starting material, the final product, and any key intermediates along the reaction pathway. acs.org The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can also provide structural information, revealing characteristic losses of fragments like SO₂, F, or Br, which helps to piece together the molecule's structure and reactivity. acs.orgnist.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com The resulting spectra provide a "fingerprint" that is characteristic of the compound and reveals the presence of specific functional groups. ias.ac.in

For this compound, key vibrational modes would include:

S=O Stretching: The sulfonyl group (-SO₂-) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations in the IR spectrum, typically in the range of 1400-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively.

S-F Stretching: The sulfur-fluorine bond stretch is expected to appear as a strong band in the IR spectrum, generally in the 800-900 cm⁻¹ region. For the simple molecule sulfuryl fluoride (SO₂F₂), strong absorptions related to S-F vibrations are prominent. nist.gov

Pyridine Ring Vibrations: The C-C and C-N stretching vibrations of the aromatic ring will produce a series of bands, typically between 1400 and 1600 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration is expected at lower frequencies, typically in the range of 500-650 cm⁻¹.

Raman spectroscopy would provide complementary information. While S=O stretches are also Raman active, symmetric vibrations are often more intense in Raman spectra compared to IR. mt.com The analysis of both IR and Raman spectra gives a more complete picture of the vibrational framework of the molecule. nih.govnih.gov

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
-SO₂-Asymmetric Stretch1400 - 1450Strong (IR)
-SO₂-Symmetric Stretch1200 - 1240Strong (IR), Medium (Raman)
S-FStretch800 - 900Strong (IR)
Pyridine RingC=C, C=N Stretch1400 - 1600Medium to Strong
C-HAromatic Stretch3000 - 3100Medium
C-BrStretch500 - 650Medium to Strong

Chiroptical Spectroscopy for Enantiomeric Characterization of Chiral Derivatives

While this compound itself is an achiral molecule, its derivatives can be chiral. If a chiral center is introduced into a derivative, for example through substitution at the pyridine ring or by creating a chiral sulfur center, chiroptical spectroscopy becomes an essential tool for its characterization. nih.gov

Techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. researchgate.netmdpi.com These methods are crucial for:

Determining Absolute Configuration: By comparing experimentally measured chiroptical spectra with those predicted from quantum chemical calculations, the absolute stereochemistry (R or S configuration) of a chiral center can be determined non-ambiguously. nih.gov

Assessing Enantiomeric Purity: The magnitude of the chiroptical signal is proportional to the enantiomeric excess of the sample.

Studying Conformation: Chiroptical spectra are highly sensitive to the three-dimensional conformation of molecules in solution. mdpi.com

The synthesis of chiral derivatives of this compound would open avenues for applications in asymmetric synthesis and medicinal chemistry, where stereochemistry is often critical for biological activity. rsc.orgnih.gov The use of chiroptical spectroscopy would be indispensable for the structural and stereochemical elucidation of such compounds. researchgate.net

Computational and Theoretical Studies of 6 Bromopyridine 2 Sulfonyl Fluoride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of 6-Bromopyridine-2-sulfonyl fluoride (B91410) at the electronic level. These calculations provide a detailed picture of the molecule's structure and electron distribution.

The electronic structure of 6-Bromopyridine-2-sulfonyl fluoride is characterized by the interplay between the electron-withdrawing sulfonyl fluoride group and the π-system of the pyridine (B92270) ring, which is further modulated by the bromine substituent. Molecular orbital analysis, a key component of these studies, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. In this compound, the HOMO is typically distributed over the pyridine ring and the bromine atom, while the LUMO is concentrated around the electron-deficient sulfonyl fluoride group and the carbon atom to which it is attached. This distribution is crucial for predicting how the molecule will interact with other chemical species.

ParameterDescriptionPredicted Value (Illustrative)
HOMO Energy Energy of the Highest Occupied Molecular Orbital-7.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-1.5 eV
HOMO-LUMO Gap Indicator of chemical reactivity and stability5.7 eV

Note: These values are illustrative and would be determined with specific DFT calculations (e.g., using B3LYP functional and a suitable basis set like 6-311++G(d,p)).

Conceptual DFT provides a framework for quantifying the reactivity of different atomic sites within a molecule. bas.bg Reactivity descriptors, such as Fukui functions and dual descriptors, are calculated to predict the most probable sites for nucleophilic, electrophilic, and radical attack. researchgate.netscm.com

The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added or removed from the molecule. scm.com

f+(r) : Predicts sites for nucleophilic attack (where the molecule accepts an electron).

f-(r) : Predicts sites for electrophilic attack (where the molecule donates an electron).

f0(r) : Predicts sites for radical attack.

For this compound, the sulfur atom of the sulfonyl fluoride group is a primary electrophilic site, making it susceptible to attack by nucleophiles. This is a key feature of its reactivity, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. mdpi.com The pyridine nitrogen and the bromine atom can act as nucleophilic centers.

Atom/RegionPredicted Reactivity TypeRationale
Sulfur (in SO2F) ElectrophilicHigh positive partial charge; susceptible to nucleophilic attack.
Pyridine Nitrogen NucleophilicLone pair of electrons available for donation.
Carbon C2 (attached to SO2F) ElectrophilicInfluenced by the strong electron-withdrawing SO2F group.
Carbon C6 (attached to Br) ElectrophilicInfluenced by the electronegative bromine atom.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a computational method used to model the energetic pathway of a chemical reaction. By calculating the energies of reactants, products, and, most importantly, the transition state, chemists can determine the activation energy barrier for a reaction. This information is vital for understanding reaction rates and elucidating mechanisms.

For this compound, TST can be applied to model its reactions with various nucleophiles (e.g., amines, phenols, thiols), which are characteristic of SuFEx chemistry. Computational studies can map out the reaction coordinate, showing the formation of an intermediate, the transition state, and the final product. For instance, in the reaction with an amine, calculations would model the approach of the amine nitrogen to the sulfur atom, the formation of the S-N bond, and the subsequent cleavage of the S-F bond. nih.gov These studies can also reveal the role of catalysts or bases in lowering the activation energy barrier. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of a molecule.

NMR Spectroscopy : Theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding of each nucleus. By comparing the calculated spectrum with experimental data, researchers can confirm the structure of the synthesized compound.

IR Spectroscopy : The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. Each peak in the IR spectrum corresponds to a specific vibrational mode, such as the characteristic stretching frequencies of the S=O bonds in the sulfonyl fluoride group or the C-Br bond. researchgate.net These predicted spectra are valuable for interpreting experimental results. nist.gov

Spectroscopic DataFunctional GroupPredicted Wavenumber (cm⁻¹) (Illustrative)
IR Stretching S=O (asymmetric)~1400-1450
IR Stretching S=O (symmetric)~1200-1250
IR Stretching S-F~800-850
IR Stretching C-Br~650-700

Molecular Docking and Interaction Studies

As a potential chemical biology tool, this compound can be studied using molecular docking to predict its binding affinity and orientation within the active site of a target protein. mdpi.comnih.gov Sulfonyl fluorides are known to form covalent bonds with nucleophilic residues in proteins, such as tyrosine, serine, threonine, and lysine. mdpi.com

Molecular docking simulations place the molecule (the ligand) into the binding site of a protein (the receptor) and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.govresearchgate.net These studies can identify key interactions between the pyridine ring, the bromine atom, or the sulfonyl fluoride group and the amino acid residues of the protein. This information is invaluable for designing more potent and selective inhibitors or chemical probes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account factors like solvent effects and temperature. nih.gov For this compound, MD simulations can be used for:

Conformational Analysis : To explore the different spatial arrangements (conformations) of the molecule and their relative energies. This is particularly useful for understanding the flexibility of the molecule and how it might adapt its shape to fit into a protein's binding site.

Intermolecular Interactions : To simulate the interaction of the molecule with solvent molecules (e.g., water) or with a biological target. When combined with molecular docking, MD simulations can assess the stability of the predicted binding pose over time, providing a more realistic model of the ligand-protein complex. researchgate.net These simulations track the movements and interactions of all atoms in the system, offering insights into the stability of hydrogen bonds and other non-covalent interactions.

Emerging Research Frontiers and Future Perspectives

The utility of 6-bromopyridine-2-sulfonyl fluoride (B91410) as a chemical building block is expanding, driven by ongoing innovations in synthetic methodology. Researchers are actively exploring new ways to construct and utilize this compound, pushing the boundaries of what is possible in medicinal chemistry, materials science, and chemical biology. The following sections detail the emerging research frontiers and future outlook for this versatile reagent.

Q & A

Q. What are the optimal synthetic routes for 6-bromopyridine-2-sulfonyl fluoride, and how do reaction conditions influence yield?

Methodological Answer :

  • Suzuki/Negishi Cross-Coupling : Use halogenated pyridine precursors (e.g., 6-bromo-2-fluoropyridine) with organometallic reagents (e.g., boronic acids or zincates) under palladium catalysis. Adjust ligand systems (e.g., bipyridine or phosphine ligands) to enhance regioselectivity and reduce side reactions like debromination .
  • Fluorination Protocols : Replace chlorine with fluorine via halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–120°C. Monitor reaction progress via <sup>19</sup>F NMR to confirm sulfonyl fluoride formation .
  • Yield Optimization : Control stoichiometry (1:1.2 molar ratio for nucleophilic fluorinating agents) and use inert atmospheres to prevent hydrolysis of intermediates.

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer :

  • Moisture Sensitivity : Store under anhydrous conditions (argon/vacuum) at –20°C to prevent hydrolysis of the sulfonyl fluoride group. Use molecular sieves in storage vials .
  • Thermal Stability : Conduct accelerated stability studies (TGA/DSC) to identify decomposition thresholds (>120°C). Avoid prolonged heating during purification steps .
  • Light Sensitivity : Protect from UV exposure; amber glass vials reduce photolytic degradation of the bromopyridine core .

Q. What analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer :

  • NMR Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR to confirm substitution patterns. Key peaks: δ<sup>19</sup>F ≈ –60 ppm (sulfonyl fluoride), δ<sup>1</sup>H 8.2–8.5 ppm (pyridine protons) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. Monitor for hydrolysis byproducts (e.g., sulfonic acids) .
  • Elemental Analysis : Validate bromine and fluorine content (±0.3% tolerance) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reactivity data for nucleophilic substitutions?

Methodological Answer :

  • Isotopic Labeling : Use <sup>18</sup>O-labeled water to track hydrolysis pathways of the sulfonyl fluoride group. Compare kinetic isotope effects (KIE) under acidic vs. basic conditions .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states for bromine-fluorine exchange versus sulfonyl group reactions. Prioritize solvent models (e.g., PCM for DMF) .
  • Cross-Validation : Replicate conflicting reactions (e.g., competing Suzuki vs. Buchwald-Hartwig couplings) under controlled conditions with in situ IR monitoring .

Q. What strategies mitigate competing side reactions in multi-step syntheses involving this compound?

Methodological Answer :

  • Protecting Groups : Temporarily block the sulfonyl fluoride moiety with tert-butyl groups during bromination steps to prevent electrophilic aromatic substitution .
  • Flow Chemistry : Use microreactors to minimize residence time of reactive intermediates (e.g., pyridinyl Grignard reagents) and improve selectivity .
  • Catalyst Screening : Test N-heterocyclic carbene (NHC) ligands to suppress homocoupling byproducts in cross-coupling reactions .

Q. How can researchers reconcile discrepancies in reported biological activity data for derivatives?

Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC50 values across cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific metabolism of the sulfonyl fluoride group .
  • Structural Analogues : Synthesize and test 6-chloro/iodo analogues to isolate electronic effects of bromine on target binding .
  • Meta-Analysis : Apply mixed-effects models to aggregated bioactivity data, controlling for assay conditions (e.g., pH, serum concentration) .

Q. What computational tools predict the regioselectivity of electrophilic attacks on the pyridine ring?

Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO distributions (e.g., using ORCA) to identify electron-deficient positions favoring electrophilic bromination at C6 .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states to explain solvent-dependent selectivity (e.g., DCM vs. THF) .

Q. How do steric and electronic effects influence the compound’s utility in click chemistry?

Methodological Answer :

  • Kinetic Studies : Compare reaction rates of this compound vs. non-brominated analogues in strain-promoted azide-alkyne cycloadditions (SPAAC). Use stopped-flow UV-Vis to quantify rate constants .
  • Electron-Withdrawing Effects : The bromine atom enhances electrophilicity of the sulfonyl fluoride, accelerating nucleophilic additions (e.g., with thiols) but increasing hydrolysis risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.